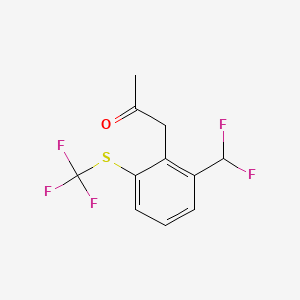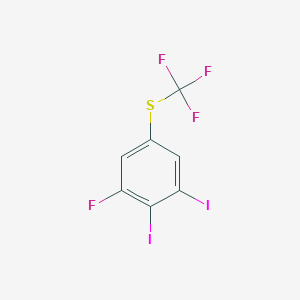
1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene is an organofluorine compound characterized by the presence of iodine, fluorine, and trifluoromethylthio groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that has the desired substituents in place.
Iodination: The introduction of iodine atoms is achieved through electrophilic iodination reactions. Common reagents include iodine (I2) and iodinating agents such as N-iodosuccinimide (NIS).
Fluorination: The fluorine atom is introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Trifluoromethylthio Group Introduction: The trifluoromethylthio group is introduced using reagents like trifluoromethanesulfenyl chloride (CF3SCl) or trifluoromethanesulfenyl bromide (CF3SBr).
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of iodine atoms makes it suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceutical compounds with fluorine-containing functional groups.
Chemical Biology: The compound is used in the study of biological systems, particularly in the development of fluorinated probes for imaging and diagnostic purposes.
Wirkmechanismus
The mechanism of action of 1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The iodine atoms can participate in halogen bonding, while the fluorine and trifluoromethylthio groups can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and binding affinity to specific targets, making it useful in various chemical and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Diiodo-5-fluoro-3-(trifluoromethylthio)benzene
- 1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene
- 1,2-Diiodo-3-chloro-5-(trifluoromethylthio)benzene
Uniqueness
1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both iodine and fluorine atoms, along with the trifluoromethylthio group, makes it highly reactive and suitable for a wide range of chemical transformations. This combination of functional groups is not commonly found in other similar compounds, highlighting its uniqueness and potential for diverse applications.
Eigenschaften
Molekularformel |
C7H2F4I2S |
|---|---|
Molekulargewicht |
447.96 g/mol |
IUPAC-Name |
1-fluoro-2,3-diiodo-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2H |
InChI-Schlüssel |
GOWMPEUMCLQVEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)I)I)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


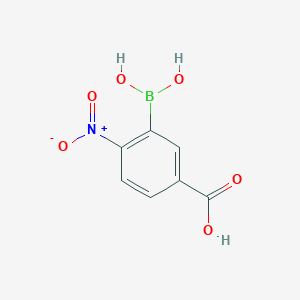

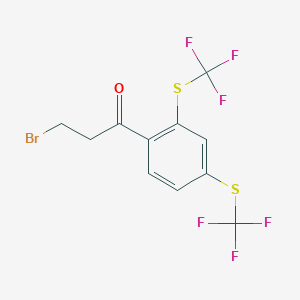
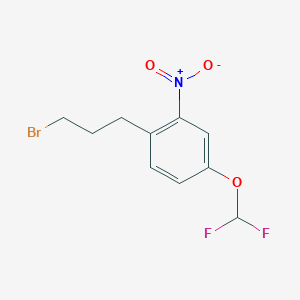
![Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)-](/img/structure/B14063520.png)

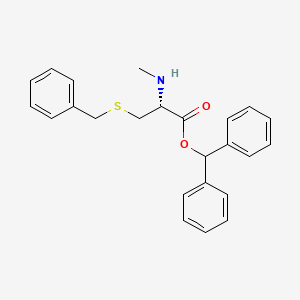
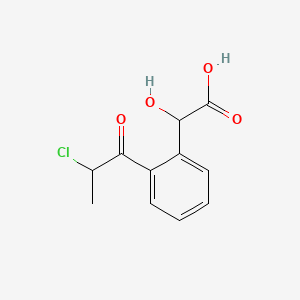

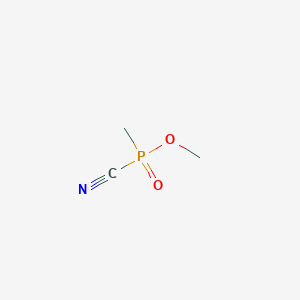
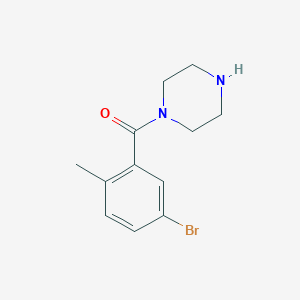
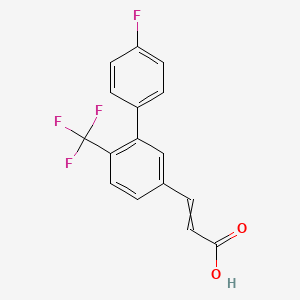
![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)
